2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-pyridin-2-ylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)9(17)7-5-15-16(6-7)8-3-1-2-4-14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUGNMLVQZDUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a fluorinated pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, emphasizing its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a trifluoroethyl group attached to a pyrazole ring substituted with a pyridine moiety. The presence of fluorine atoms is known to significantly influence the biological activity of compounds by enhancing lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoroacetyl chloride in the presence of a base. The reaction conditions can vary, but generally include:
- Reagents : Pyridine derivative, trifluoroacetyl chloride, base (e.g., triethylamine).
- Solvent : Common solvents include dichloromethane or acetonitrile.
- Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures for several hours.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound showed significant antiproliferative activity against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses indicated an increase in the sub-G1 population in treated cells, suggesting apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis |
| HT-29 | 12.3 | Cell Cycle Arrest |
| A549 | 10.8 | Apoptosis |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Exhibited moderate inhibition, which suggests potential for treating neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25.4 |
Case Studies
-
Study on Antiproliferative Activity :
A study published in Medicinal Chemistry assessed the antiproliferative effects of several fluorinated pyrazoles, including our compound. It was found that the introduction of trifluoromethyl groups significantly enhanced the activity against cancer cell lines compared to non-fluorinated analogs . -
Mechanistic Insights :
Another research article highlighted the role of fluorinated compounds in modulating cell signaling pathways involved in cancer progression. The study suggested that the trifluoromethyl group could alter membrane permeability and enhance cellular uptake, leading to increased cytotoxicity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Pyrazole Derivatives
Notes:
- The trifluoroacetyl group increases electron-withdrawing effects, improving metabolic stability and altering reactivity compared to non-fluorinated analogs like the acetyl group in .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The trifluoro group in the target compound enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to non-fluorinated analogs .
Table 3: Reported Bioactivities of Related Compounds
Inferences for Target Compound :
- The trifluoroacetyl group could enhance resistance to enzymatic degradation, prolonging biological activity compared to acetylated analogs .
Commercial and Research Relevance
- Availability : Trifluoroethyl pyrazoles are marketed by suppliers like American Elements and CymitQuimica, though the target compound may require custom synthesis .
- Applications : Similar compounds are used in drug discovery (e.g., anti-tubercular agents in , antimicrobials in ), suggesting the target could be explored for oncology or infectious disease targets.
Preparation Methods
Direct Trifluoroacetylation of Pyrazole Derivatives
One common approach to synthesize trifluoromethyl ketones is the direct acylation of heterocycles with trifluoroacetylating agents. This involves:
- Starting with 1-(pyridin-2-yl)-1H-pyrazole.
- Reacting with trifluoroacetyl chloride or trifluoroacetic anhydride under controlled conditions.
- Using a base such as triethylamine or pyridine to scavenge HCl formed during acylation.
This method benefits from straightforward reaction conditions and direct installation of the trifluoroacetyl group at the pyrazole C4 position.
Metal-Catalyzed Cross-Coupling Approaches
Given the complexity of the molecule, metal-catalyzed cross-coupling reactions offer a modular route:
- Preparation of 4-halopyrazole bearing the N1-pyridin-2-yl substituent.
- Cross-coupling with trifluoroacetyl equivalents or trifluoromethylated organometallic reagents (e.g., trifluoroacetyl zinc or copper reagents).
- Palladium or copper catalysts facilitate the coupling under mild conditions.
This approach allows for late-stage functionalization and better control over regioselectivity.
Stepwise Synthesis via Trifluoromethylated Building Blocks
- Synthesis of 2,2,2-trifluoroacetyl pyrazole intermediates.
- Subsequent N1-substitution with 2-bromopyridine or pyridin-2-yl organometallic reagents.
- This method leverages the availability of trifluoroacetyl pyrazole derivatives and pyridine coupling partners.
Detailed Research Findings and Reaction Conditions
Trifluoroacetylation Using Trifluoroacetyl Chloride
- Reagents: Trifluoroacetyl chloride, base (e.g., triethylamine).
- Solvent: Dichloromethane or tetrahydrofuran.
- Temperature: 0°C to room temperature.
- Yield: Moderate to good yields (50-80%) reported for similar heterocyclic substrates.
- Notes: Careful control of temperature avoids over-acylation or decomposition.
Copper-Mediated Trifluoroacetylation
- Copper(I) salts catalyze the coupling of 4-halopyrazole derivatives with trifluoroacetyl sources.
- Trifluoroacetylation reagents include ethyl 2,2,2-trifluoroacetate or trifluoroacetyl zinc reagents.
- Reactions performed under inert atmosphere, often in polar aprotic solvents.
- This method provides better selectivity and functional group tolerance.
Late-Stage Functionalization via Difluoromethylation
- Although primarily focused on difluoromethylation, recent advances in fluorination chemistry suggest potential adaptation for trifluoromethyl ketone synthesis.
- Metal-catalyzed C–H activation and trifluoromethylation of pyrazole rings bearing pyridinyl substituents have been explored.
- These methods allow direct functionalization without pre-functionalized halides.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct trifluoroacetylation | 1-(pyridin-2-yl)-1H-pyrazole | Trifluoroacetyl chloride, base | 0°C to RT, DCM solvent | 50-80 | Simple, direct | Sensitive to moisture, side reactions possible |
| Copper-catalyzed cross-coupling | 4-halopyrazole with N1-pyridin-2-yl | Cu(I) salts, trifluoroacetyl zinc | Inert atmosphere, polar solvent | 60-85 | High selectivity, functional group tolerance | Requires halogenated intermediates |
| Stepwise synthesis | Trifluoroacetyl pyrazole + pyridinyl reagent | Organometallic coupling reagents | Varied, often mild | 55-75 | Modular, allows substitution control | Multi-step, longer synthesis time |
| Late-stage C–H trifluoromethylation (potential) | Pyrazole-pyridinyl substrate | Metal catalyst, trifluoromethylation reagent | Mild, catalytic | Experimental | Direct functionalization | Limited scope, development stage |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one and its derivatives?
- Methodology : The compound can be synthesized via condensation reactions using hydrazine derivatives and trifluoromethyl ketones. For example, refluxing 1-(pyridin-2-yl)-1H-pyrazol-4-yl ethan-1-one with trifluoroacetic anhydride in ethanol under acidic conditions (e.g., HCl) yields the target compound. Purification is achieved via crystallization from acetonitrile .
- Key Steps :
- Use of methyl hydrazinecarbodithioate or hydrazinecarbothioamide as nucleophiles.
- Optimization of reaction time (2–4 hours) and temperature (70–80°C) for high yields .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection and refinement are performed using SHELX programs (e.g., SHELXL for refinement). The monoclinic space group P21/c is common for similar pyrazole derivatives, with unit cell parameters (e.g., a ≈ 6.07 Å, b ≈ 18.69 Å, c ≈ 14.97 Å, β ≈ 91.56°) .
- Software : SHELXTL (Bruker AXS) or open-source SHELX suites for structure solution and refinement .
Q. What preliminary bioactivity screenings are recommended for this compound?
- Methodology : Antimicrobial activity is assessed using agar diffusion or broth microdilution assays. Gram-positive bacteria (e.g., Bacillus mycoides) and fungi (e.g., Candida albicans) are common targets. MIC values (e.g., 62.5 mg mL⁻¹) are compared against controls like streptomycin .
- Data Interpretation : Higher efficacy against Gram-positive bacteria may relate to cell wall permeability differences .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of trifluoromethylated pyrazole derivatives?
- Methodology :
- Catalyst Screening : Sodium ethoxide or DMF-POCl₃ (Vilsmeier reagent) for formylation .
- Solvent Effects : Absolute ethanol or acetonitrile improves solubility and crystallization .
- Temperature Control : Reflux at 70–80°C for 2 hours maximizes product formation .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 70°C, 2 h | 85 | 95 |
| Acetonitrile, RT, 4 h | 72 | 90 |
Q. What mechanistic insights explain the biological activity of this compound against microbial targets?
- Hypothesis : The trifluoromethyl group enhances lipophilicity, promoting membrane penetration. Pyrazole and pyridine moieties may inhibit enzymes like phospholipase A₂ or DNA gyrase .
- Experimental Validation :
- Enzyme Assays : Measure inhibition of C. albicans ergosterol biosynthesis.
- Molecular Docking : Use AutoDock Vina to predict binding affinities to bacterial topoisomerases .
Q. How can crystallographic data resolve contradictions in structural assignments (e.g., tautomerism or isomerism)?
- Methodology : Compare experimental SC-XRD data (e.g., bond lengths, angles) with computational models (DFT calculations). For example, the keto-enol tautomerism of the ethan-1-one group can be confirmed via hydrogen bonding patterns in the crystal lattice .
- Case Study : A similar compound (C₂₀H₁₃ClN₂O₂S) showed unambiguous assignment of the pyrazole ring geometry using SHELXL-refined data .
Q. What strategies address discrepancies in bioactivity data (e.g., higher efficacy against Gram-positive vs. Gram-negative bacteria)?
- Analysis Framework :
Membrane Permeability : Use fluorescence assays to quantify compound uptake in E. coli vs. B. mycoides.
Efflux Pump Inhibition : Test synergy with efflux inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) .
- Data Contradiction Example : Streptomycin controls may underperform compared to synthetic compounds due to resistance mechanisms .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
